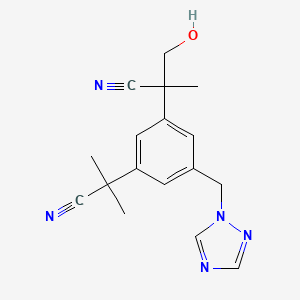![molecular formula C12H25N3O3S2 B15293163 N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is often used as a biomarker for monitoring the levels of isothiocyanates in humans . It is a stable isotope-labeled compound, which makes it particularly useful in research involving mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 typically involves multiple steps, starting with the preparation of the lysine backbone, followed by the introduction of the methylsulfinylpropyl group and the carbonothioyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonothioyl group can be reduced to form corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group typically yields sulfone derivatives, while reduction of the carbonothioyl group yields thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of isothiocyanates.
Biology: Employed in studies investigating the metabolic pathways of isothiocyanates and their role in cellular processes.
Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of isothiocyanates in the body.
Industry: Applied in the development of analytical methods for the detection of isothiocyanates in food and environmental samples.
Wirkmechanismus
The mechanism by which N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of isothiocyanates, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing processes such as gene expression, protein function, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine: The non-labeled version of the compound.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6: A compound labeled with carbon-13 isotopes.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-15N2: A compound labeled with nitrogen-15 isotopes.
Uniqueness
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in mass spectrometry, allowing for more precise quantification and tracking of isothiocyanates in various biological and environmental samples.
Eigenschaften
Molekularformel |
C12H25N3O3S2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(2R)-2-(15N)azanyl-6-(4-methylsulfinylbutylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C12H25N3O3S2/c1-20(18)9-5-4-8-15-12(19)14-7-3-2-6-10(13)11(16)17/h10H,2-9,13H2,1H3,(H,16,17)(H2,14,15,19)/t10-,20?/m1/s1/i2+1,3+1,6+1,7+1,10+1,11+1,13+1,14+1 |
InChI-Schlüssel |
ADOJMTIUPRUBCJ-PKPIPKOISA-N |
Isomerische SMILES |
CS(=O)CCCCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
CS(=O)CCCCNC(=S)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



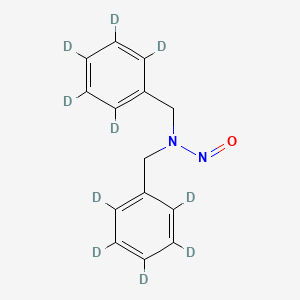

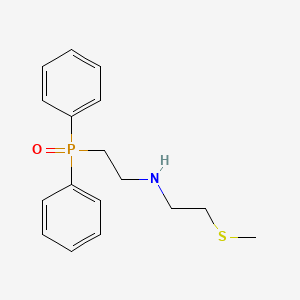

![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
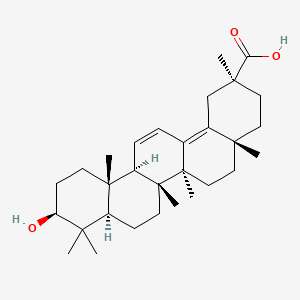

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)

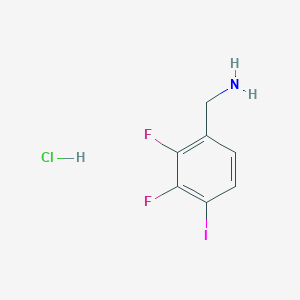
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
